![molecular formula C14H19NO2 B1463350 1-(4-Ethylbenzoyl)piperidin-3-ol CAS No. 1088176-13-9](/img/structure/B1463350.png)
1-(4-Ethylbenzoyl)piperidin-3-ol
Overview
Description
1-(4-Ethylbenzoyl)piperidin-3-ol, also known as 4-ethylbenzoylpiperidine-3-ol, is a derivative of piperidine, a heterocyclic organic compound. It is a colorless, crystalline solid that has a low melting point and is soluble in organic solvents. It is used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and antiallergic agents. It also has applications in the fields of biochemistry and physiology, as well as in laboratory experiments. In
Scientific Research Applications
Chemical Biology and Probe Development
“1-(4-Ethylbenzoyl)piperidin-3-ol” is used in chemical biology as a scaffold for developing probes that can bind to specific proteins or DNA sequences. These probes help in understanding biological processes and in the identification of new drug targets.
The applications mentioned above are based on the general pharmacological activities of piperidine derivatives as reported in recent scientific literature . While “1-(4-Ethylbenzoyl)piperidin-3-ol” itself may not have been studied extensively for all these applications, its structural class provides a promising starting point for diverse research avenues in medicinal chemistry.
Mechanism of Action
Target of Action
Piperidine derivatives are known to have a wide range of targets due to their versatile structure. They are present in more than twenty classes of pharmaceuticals . .
Biochemical Pathways
Piperidine derivatives can be involved in a variety of biochemical pathways due to their diverse biological activities. Some piperidine derivatives have been found to have anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant properties
Result of Action
The molecular and cellular effects of piperidine derivatives can be diverse due to their wide range of biological activities. Some piperidine derivatives have been found to have cytotoxic effects and induce apoptosis in certain cell models
properties
IUPAC Name |
(4-ethylphenyl)-(3-hydroxypiperidin-1-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-11-5-7-12(8-6-11)14(17)15-9-3-4-13(16)10-15/h5-8,13,16H,2-4,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIGWRFZHRXNSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCCC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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